molecular formula C19H21BrN4O3S B2978678 Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-09-9

Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2978678
CAS No.: 869343-09-9
M. Wt: 465.37
InChI Key: CCQOEDUZTWMODN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-bromophenyl group, a 6-hydroxy moiety, and a methyl group. The piperidine-4-carboxylate ester at the N1 position introduces both lipophilic and hydrogen-bonding capabilities, making it a candidate for pharmacological studies.

Properties

IUPAC Name

methyl 1-[(3-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-4-3-5-14(20)10-13)23-8-6-12(7-9-23)18(26)27-2/h3-5,10,12,15,25H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQOEDUZTWMODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 3-bromophenyl derivative, followed by the construction of the thiazolotriazole ring system. The final step involves the esterification of the piperidine carboxylate group. Common reagents used in these reactions include bromine, thionyl chloride, and various organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amine may result in an aminophenyl derivative.

Scientific Research Applications

Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-Bromophenyl, 6-hydroxy, 2-methyl, piperidine-4-carboxylate ~495.4 g/mol Hydroxy group enhances solubility; bromophenyl may improve receptor binding
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Bromophenyl, 4-methoxybenzylidene ~443.3 g/mol Methoxy group increases lipophilicity; conjugated system may enhance UV activity
5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Bromophenyl, 4-methylpiperidine, 2-ethyl ~435.4 g/mol Ethyl group may reduce polarity; methylpiperidine alters steric bulk
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole Chloropyridyl, ethoxymethyleneamino, ethyl carboxylate ~353.8 g/mol Chloropyridyl enhances pesticidal activity; triazole stabilizes via H-bonding

Bioactivity and Functional Differences

  • Target Compound : The 6-hydroxy group may confer antioxidant or metal-chelating properties, while the piperidine-4-carboxylate ester could modulate pharmacokinetics (e.g., bioavailability) .
  • Triazole Derivatives (e.g., ): 1,2,3-Triazoles are known for agrochemical applications (e.g., insecticides), driven by electron delocalization in the triazole ring and substituent-driven target specificity.

Research Implications

  • Pharmacological Potential: The target compound’s hydroxy and carboxylate groups suggest utility in designing kinase inhibitors or antimicrobial agents, analogous to triazole-thiazole hybrids in .
  • Structural Limitations : The bromophenyl group may confer toxicity risks, as seen in brominated aromatics requiring metabolic detoxification .

Biological Activity

Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 869343-09-9) is a complex organic compound notable for its potential biological activities. This compound features a unique structural combination of a piperidine ring, a bromophenyl moiety, and a thiazole-triazole hybrid structure, which allows for diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C19H21BrN4O3SC_{19}H_{21}BrN_{4}O_{3}S with a molecular weight of approximately 465.4 g/mol. The presence of various functional groups contributes to its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC19H21BrN4O3SC_{19}H_{21}BrN_{4}O_{3}S
Molecular Weight465.4 g/mol
CAS Number869343-09-9

Antiviral Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antiviral properties. For instance, derivatives containing piperazine and thiazole moieties have shown effectiveness against various viral infections including HIV and herpes simplex virus (HSV) .

In a related study involving piperazine derivatives, moderate antiviral activity was observed against Coxsackievirus B2 (CVB-2) and HSV-1. The compounds demonstrated a cytotoxic concentration (CC50) ranging from 54 μM to 100 μM in various cell lines .

Antibacterial and Antifungal Activity

The compound's potential antibacterial and antifungal activities were evaluated through Minimum Inhibitory Concentration (MIC) assays. The results indicated that certain derivatives exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

MicroorganismMIC (μM)
S. aureus>100
P. aeruginosa>100
C. albicans>100
A. niger>100

The biological activity of this compound may be attributed to its ability to interact with specific viral enzymes or bacterial cell membranes. The thiazole-triazole hybrid structure is particularly noted for enhancing the compound's binding affinity to biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis procedures that include:

  • Formation of the Piperidine Ring : Starting from appropriate piperidine precursors.
  • Bromination : Introduction of the bromophenyl group via electrophilic aromatic substitution.
  • Thiazole-Triazole Hybridization : Reacting thiazole derivatives with triazole intermediates to form the desired hybrid structure.
  • Final Coupling : Combining all components through coupling reactions to yield the final product.

This synthetic route highlights the complexity involved in achieving the desired chemical structure while ensuring purity and yield.

Study on Antiviral Efficacy

A recent study synthesized several derivatives based on the piperidine framework similar to this compound and evaluated their antiviral efficacy against HIV and other viruses. The findings revealed that specific modifications in the structure led to enhanced antiviral activity compared to standard treatments .

Evaluation of Antimicrobial Properties

Another investigation assessed the antimicrobial properties of related compounds against various pathogens. The study concluded that certain structural modifications significantly improved antibacterial activity while maintaining low cytotoxicity levels in human cell lines .

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